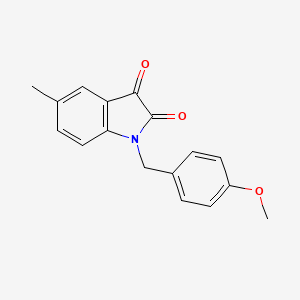
1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione
Übersicht
Beschreibung
“1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione” is a complex organic compound. It contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent at the para position, and an indoline-2,3-dione group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an indoline ring, which is a type of heterocyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The “2,3-dione” indicates the presence of two carbonyl groups at the 2nd and 3rd positions of the indoline ring. The “1-(4-Methoxybenzyl)” suggests a methoxybenzyl group attached at the 1st position of the indoline ring .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Polymorphism
- N-(4-Methoxybenzyl)phthalimide : Research has identified a triclinic polymorph of this compound, demonstrating its polymorphic nature. The compound was synthesized through the reaction of potassium phthalimide and 4-methoxybenzyl chloride, highlighting its potential in crystallography and materials science (Takahashi, 2012).
Molecular Interactions and Framework Formation
- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : This study reveals the molecular interactions and framework formation abilities of the compound. It shows the link between 4-methoxybenzene and 5-chloroindoline-2,3-dione, forming a three-dimensional framework through weak intermolecular interactions (Wu, Zheng, Cao, & Xiao, 2011).
Molecular Conformation and Intermolecular Bonds
- N‐(4‐Methoxybenzyl)phthalimide : This paper discusses the formation of infinite ribbons through intermolecular bonds, indicating the compound's significance in studying molecular conformations and supramolecular chemistry (Warzecha, Lex, & Griesbeck, 2006).
Biodegradable Polymer Research
- Biodegradable Polyesteramides : This research involves the preparation of morpholine-2,5-dione derivatives with p-methoxy-protected thiol groups, emphasizing its use in creating biodegradable polymers with functional groups (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial and Antiviral Applications
Organotin(IV)-Schiff Base Complexes : A study involving the antimicrobial activity of complexes with 1-(4-methoxybenzyl)indoline-2,3-dione derivatives highlights its potential in antimicrobial and antiviral research (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).
Anti-HIV Activity : Compounds derived from 1-(4-methoxybenzyl)indoline-2,3-dione have been evaluated for anti-HIV activity, showcasing their potential in developing antiviral therapies (Hamdy et al., 2015).
Chemical Synthesis and Medicinal Chemistry
- Synthesis of Codeine and Morphine Derivatives : Research has explored the synthesis ofmorphine and codeine derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione. This underscores its significance in the synthesis of complex organic compounds and pharmaceuticals (Lie, Maat, & Beyerman, 2010).
Heterocyclic Chemistry
- Isocoumarin and Isoquinoline Derivatives : Studies involving the synthesis of novel isoquinoline-1,3-dione derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione demonstrate its application in creating diverse heterocyclic compounds (Mahmoud, El-Shahawi, & Farahat, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVSKXULWVLTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



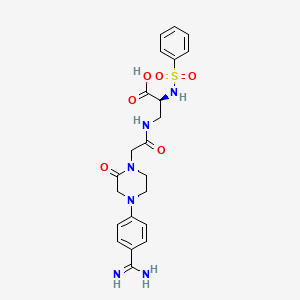
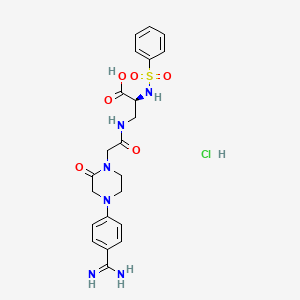
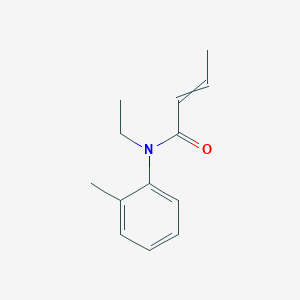
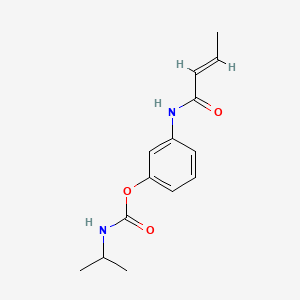
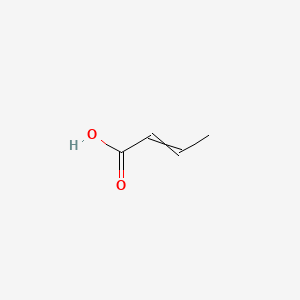
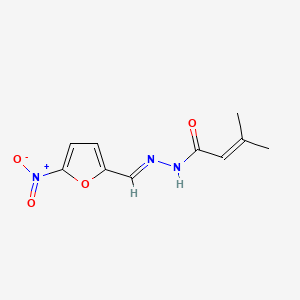
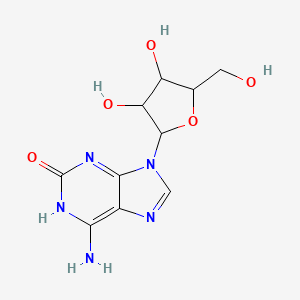
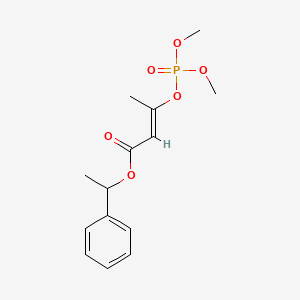
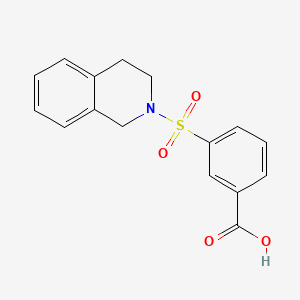
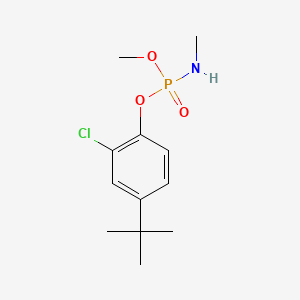
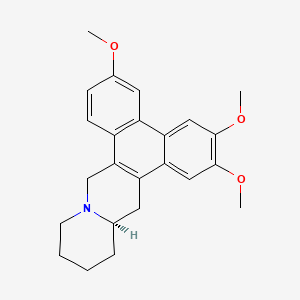
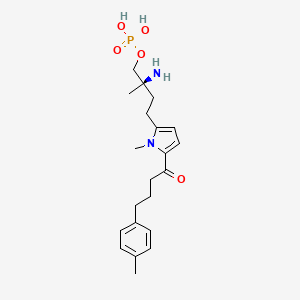
![1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid](/img/structure/B1669643.png)
![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)